molecular formula C30H35NO11S B12384530 Troglitazone glucuronide

Troglitazone glucuronide

Cat. No.: B12384530
M. Wt: 617.7 g/mol
InChI Key: NUTWTXPQUHCSIQ-UDHKOBQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Troglitazone glucuronide is synthesized through the glucuronidation of troglitazone. This process involves the conjugation of troglitazone with glucuronic acid, catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction typically occurs in the liver, where UGT enzymes are abundant .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes or liver microsomes to catalyze the glucuronidation reaction. The process is optimized to ensure high yield and purity of the glucuronide product .

Chemical Reactions Analysis

Types of Reactions: Troglitazone glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety. Oxidation reactions can further metabolize the compound into various oxidative products .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Troglitazone glucuronide has several scientific research applications:

Mechanism of Action

Troglitazone glucuronide exerts its effects primarily through its parent compound, troglitazone. Troglitazone acts by binding to peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This binding regulates the transcription of insulin-responsive genes, leading to improved insulin sensitivity and glucose metabolism . The glucuronidation of troglitazone is a detoxification pathway that enhances its excretion from the body .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H35NO11S

Molecular Weight

617.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H35NO11S/c1-13-14(2)24-18(15(3)23(13)40-28-22(34)20(32)21(33)25(41-28)27(36)37)9-10-30(4,42-24)12-39-17-7-5-16(6-8-17)11-19-26(35)31-29(38)43-19/h5-8,19-22,25,28,32-34H,9-12H2,1-4H3,(H,36,37)(H,31,35,38)/t19?,20-,21-,22+,25-,28+,30?/m0/s1

InChI Key

NUTWTXPQUHCSIQ-UDHKOBQGSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.